N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
描述
属性
IUPAC Name |
N-cyclohexyl-N-methyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O3S/c1-35(23-10-4-2-5-11-23)29(40)22-42-32-34-26-15-9-8-14-25(26)30-33-27(31(41)38(30)32)16-17-28(39)37-20-18-36(19-21-37)24-12-6-3-7-13-24/h3,6-9,12-15,23,27H,2,4-5,10-11,16-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVFUPHRGAFEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound shares the imidazo[1,2-c]quinazolinone core with the compound in , but differs in the acetamide substituent (cyclohexyl-methyl vs. isopropylphenyl). This modification may enhance steric bulk and alter target selectivity.
- Compared to the oxazole-hydrazine derivative in , the target compound lacks a hydrazine linker, which could reduce metabolic instability associated with hydrazine moieties.
Key Observations :
- The target compound’s synthesis likely parallels methods in and , involving diazonium salt coupling for core functionalization and amide bond formation .
- The absence of reported melting points or solubility data for the target compound necessitates extrapolation from analogues. Its cyclohexyl-methyl group may reduce aqueous solubility compared to .
Bioactivity and Target Profiling
Table 3: Bioactivity Correlations and Computational Predictions
*Similarity metrics calculated using Morgan fingerprints or MACCS keys as in .
Key Observations :
- The 4-phenylpiperazine moiety suggests affinity for kinase targets (e.g., PI3K/AKT) and serotonin receptors, as seen in .
常见问题
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Core formation : Constructing the imidazo[1,2-c]quinazoline core via cyclization reactions under controlled temperatures and inert atmospheres .
- Functionalization : Introducing the sulfanyl group through nucleophilic substitution and coupling the 4-phenylpiperazine moiety via amide bond formation .
- Final acylation : Attaching the N-cyclohexyl-N-methylacetamide group using standard acylation reagents like EDCI/HOBt . Key challenges include minimizing side reactions during coupling steps, which require precise stoichiometric control .
Q. Which analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy : To verify proton and carbon environments, particularly for distinguishing fused-ring systems and substituents .
- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography : Resolves bond lengths and angles in the crystalline state, critical for validating stereochemistry . Purity is assessed via HPLC (>95% purity threshold) and TLC monitoring during synthesis .
Q. What functional groups dominate its reactivity?
Key groups include:
- Sulfanyl (-S-) : Prone to oxidation (e.g., forming sulfoxides) or substitution reactions .
- Acetamide (-NHCO-) : Participates in hydrolysis under acidic/basic conditions .
- Imidazoquinazoline core : Aromatic electrophilic substitution at electron-rich positions . Reactivity studies should prioritize inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sulfur or degradation of the fused-ring system .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) : Statistical optimization of variables like temperature, solvent (DMF vs. THF), and catalyst loading .
- In-line monitoring : Use flow chemistry to track intermediate formation and adjust parameters in real time .
- Side reaction mitigation : Employ scavenger resins or gradient purification to remove byproducts .
Q. How to resolve contradictory data in biological activity assays?
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target engagement .
- Purity verification : Re-analyze compound batches via NMR/MS to rule out impurities as confounding factors .
- Dose-response curves : Ensure activity is concentration-dependent and reproducible across multiple cell lines .
Q. What computational methods predict binding affinity to target enzymes?
- Molecular docking : Use software like AutoDock to model interactions with kinase ATP-binding pockets, guided by X-ray crystallography data .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for affinity .
- QSAR modeling : Correlate substituent modifications (e.g., phenylpiperazine) with activity trends from analogous compounds .
Q. How to design derivatives to enhance bioavailability?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
- Structural simplification : Reduce molecular weight by replacing the cyclohexyl group with smaller alkyl chains while retaining activity .
- LogP optimization : Balance hydrophobicity using substituents like methoxy or fluorine to enhance membrane permeability .
Q. How to address solubility challenges in in vitro testing?
- Co-solvents : Use DMSO-ethanol mixtures (≤5% v/v) to maintain compound stability .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .
- Salt formation : Convert the free base to a hydrochloride salt for improved solubility in buffered solutions .
Q. What structural features drive its enzyme inhibition?
- Imidazoquinazoline core : Mimics ATP’s adenine moiety, enabling competitive binding to kinase pockets .
- Sulfanyl linker : Enhances hydrophobic interactions with catalytic lysine residues .
- 4-Phenylpiperazine : Stabilizes charge-charge interactions via its tertiary amine group . Mutagenesis studies on target enzymes can validate these interactions .
Q. How to ensure compound stability during long-term storage?
- Storage conditions : Store at -20°C under argon in amber vials to prevent photodegradation .
- Lyophilization : Freeze-dry in sucrose matrix for reconstitution in buffer .
- Stability assays : Monitor degradation via accelerated thermal testing (40°C/75% RH) and LC-MS .
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